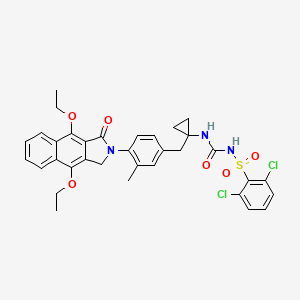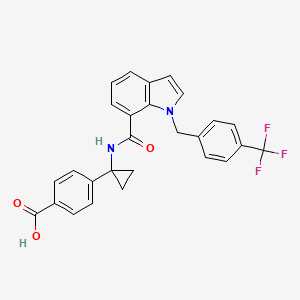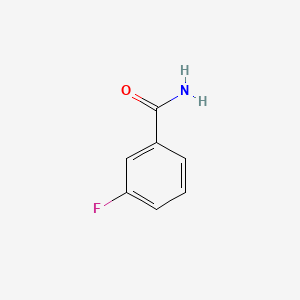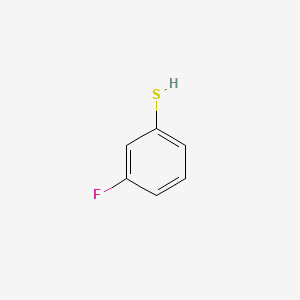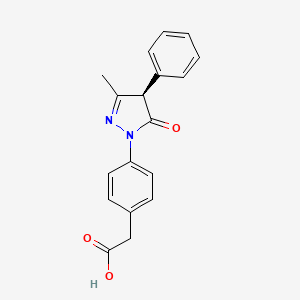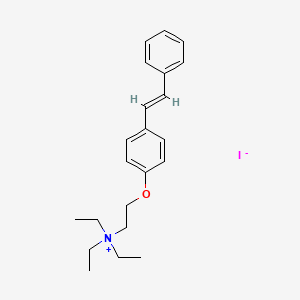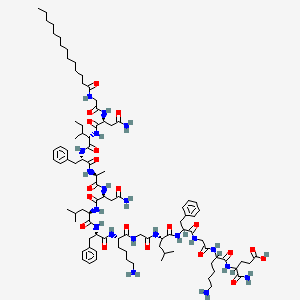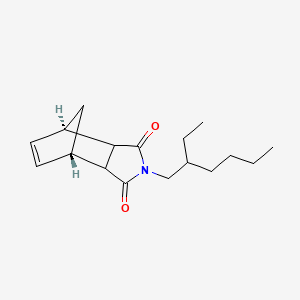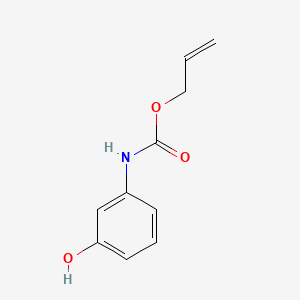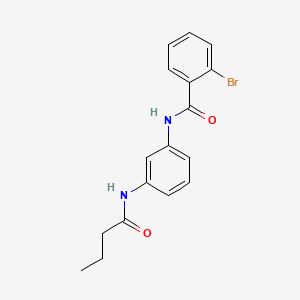
2-Bromo-N-(3-butyramidophenyl)benzamide
Overview
Description
2-Bromo-N-(3-butyramidophenyl)benzamide: is an organic compound with the molecular formula C17H17BrN2O2. This compound is characterized by the presence of a bromine atom attached to the benzamide structure, along with a butyramido group attached to the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-butyramidophenyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to form 2-bromobenzamide.
Amidation: The 2-bromobenzamide is then reacted with 3-butyramidophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial brominating agents and catalysts.
Efficient amidation: Utilizing high-efficiency coupling agents and catalysts to ensure high yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-butyramidophenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amide group.
Oxidation Reactions: The phenyl ring or the amide group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of amines or dehalogenated products.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-(3-butyramidophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-butyramidophenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
2-Bromo-N-(3-butyramidophenyl)benzamide can be compared with other similar compounds such as:
2-Bromobenzamide: Lacks the butyramidophenyl group, leading to different chemical and biological properties.
3-Butyramidophenylbenzamide:
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Contains additional methyl groups, leading to variations in steric and electronic effects.
Uniqueness
The unique combination of the bromine atom and the butyramidophenyl group in this compound provides distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[3-(butanoylamino)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOVLSMXPWPCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359961 | |
| Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423735-93-7 | |
| Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 423735-93-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ML161 on its target, PAR1?
A1: ML161 acts as an allosteric modulator of Protease-activated receptor-1 (PAR1), a G protein-coupled receptor (GPCR) involved in platelet activation, inflammation, and other physiological processes. [, ] Unlike orthosteric inhibitors that bind to the main ligand-binding site, ML161 binds to a distinct allosteric site on PAR1. This binding alters the receptor's conformation, specifically disrupting the coupling of PAR1 to the Gαq signaling pathway while leaving Gα12/13 signaling intact. [, ] This selective inhibition of G protein coupling leads to impaired platelet aggregation and thrombus formation without completely blocking all PAR1 functions. []
Q2: What structural features of ML161 are crucial for its activity and selectivity toward PAR1?
A2: Extensive structure-activity relationship (SAR) studies identified key structural elements within the 1,3-diaminobenzene scaffold of ML161 that are essential for its potency and selectivity. [] These include a four-carbon chain at the "western end" and a 2'-substituted benzamide at the "eastern end" of the molecule. [, ] These features likely contribute to the specific binding affinity and allosteric modulation of PAR1 over other related receptors.
Q3: How does ML161's impact on different PAR1-mediated signaling pathways relate to its potential as an antithrombotic agent?
A3: ML161's ability to selectively inhibit Gαq-mediated signaling downstream of PAR1 while sparing Gα12/13 signaling is a key factor in its potential as a safer antithrombotic agent. [] By preserving Gα12/13-mediated platelet shape change while inhibiting Gαq-dependent aggregation, ML161 could potentially reduce thrombotic risk without completely abolishing platelet functionality and increasing bleeding risk, a common drawback of current antiplatelet therapies. []
Q4: What in vivo evidence supports the antithrombotic potential of ML161?
A4: In a mouse model of laser-induced cremaster arteriole injury, ML161 administration (5 mg/kg) resulted in a significant (>90%) reduction in platelet accumulation during thrombus formation. [] This in vivo data supports the antithrombotic potential of ML161 observed in in vitro platelet aggregation studies.
Q5: Beyond its antithrombotic potential, does ML161 exhibit activity against other PAR receptors?
A5: While ML161 does not affect human PAR4 activation, it interestingly inhibits mouse PAR4, which shares structural similarities with human PAR1, including a constrained 8th helix and a C-terminal palmitoylation site. [] This observation highlights the importance of specific structural features in PAR receptors for ML161's activity and suggests potential applications beyond targeting human PAR1.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
